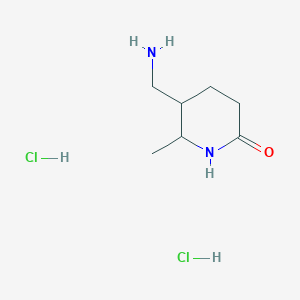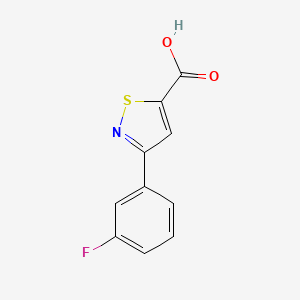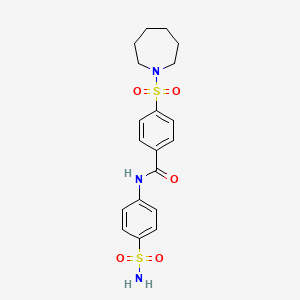
(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Acrylamide derivatives are extensively utilized in the synthesis of polymers with unique properties. For instance, studies have demonstrated the synthesis of UV cross-linkable polymers based on triazine and acrylamide derivatives. These polymers exhibit enhanced photocrosslinking rates and are characterized for their thermal stability and molecular weights, indicating potential applications in materials science and engineering for creating responsive materials with controlled properties (Suresh et al., 2016).
Controlled Radical Polymerization
Acrylamide derivatives are pivotal in the controlled radical polymerization processes, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows the synthesis of polymers with defined molecular weights, narrow polydispersity, and specific architectures. Homopolymers of acrylamide derivatives containing amino acid moieties have been synthesized, showcasing the versatility of acrylamide derivatives in polymer chemistry for creating polymers with potential biomedical applications (Mori et al., 2005).
Tissue Engineering Applications
The development of thermoresponsive scaffolds for tissue engineering applications is another area where acrylamide derivatives have shown promise. Poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been synthesized, which exhibit temperature-dependent properties suitable for cell culture and tissue engineering (Galperin et al., 2010).
Environmental and Catalysis Applications
Acrylamide derivatives have been explored for environmental applications, including the uptake of heavy metal ions from aqueous media. Hydrogels synthesized from acrylamide and its derivatives demonstrate the capacity for absorbing metal ions, which can then be converted into metal nanoparticles within the hydrogel matrix. These hybrid hydrogels show potential as catalysts for reducing pollutants in water, highlighting the environmental applications of acrylamide derivatives (Javed et al., 2018).
Propiedades
IUPAC Name |
(Z)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-29-18-9-8-17(12-19(18)30-2)23-13-15(11-21(23)26)22-20(25)10-5-14-3-6-16(7-4-14)24(27)28/h3-10,12,15H,11,13H2,1-2H3,(H,22,25)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULWDBMHDRFXED-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)

![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)


![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2958207.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)
![N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958215.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2958220.png)

![4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2958222.png)
